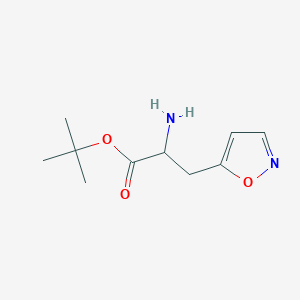
3-((3-cyanopyrazin-2-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((3-cyanopyrazin-2-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide, also known as CPYC, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The compound has been synthesized and characterized using various techniques, demonstrating its potential in the field of chemistry and materials science. For instance, Jayarajan et al. (2019) explored the synthesis of similar compounds and their characterization using FT-IR, NMR, and X-ray diffraction techniques, highlighting the compound's relevance in chemical synthesis and material characterization (Jayarajan et al., 2019).
Biological Activities
- Compounds similar to the one have shown promising biological activities. For example, Tumosienė et al. (2019) synthesized derivatives that displayed potent antioxidant activities, indicating potential applications in pharmaceuticals and healthcare (Tumosienė et al., 2019).
Potential in Drug Development
- Some studies have indicated the potential use of similar compounds in drug development, particularly in the context of antimicrobial and anticancer activities. For example, Talupur et al. (2021) investigated compounds with thiophene carboxamides for antimicrobial evaluation and molecular docking studies, suggesting their utility in developing new therapeutic agents (Talupur et al., 2021).
Application in Material Science
- The compound's structural properties suggest potential applications in material science. El-Meligie et al. (2020) demonstrated the use of similar compounds in the preparation of materials with specific properties, like thieno[3,4-b]pyridine derivatives, which could be relevant in material engineering and nanotechnology (El-Meligie et al., 2020).
Eigenschaften
IUPAC Name |
3-(3-cyanopyrazin-2-yl)oxy-N-thiophen-2-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c15-8-11-13(17-5-4-16-11)21-10-3-6-19(9-10)14(20)18-12-2-1-7-22-12/h1-2,4-5,7,10H,3,6,9H2,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOWFUMYBZRPFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)NC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-cyanopyrazin-2-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Chloro-1-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octan-6-yl]propan-1-one](/img/structure/B2377009.png)



![2-[(E)-3-thiophen-2-ylprop-2-enoyl]indene-1,3-dione](/img/structure/B2377018.png)

![N-(4-ethylphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2377022.png)
![[1-(Trifluoromethyl)cyclopent-3-en-1-yl]methanol](/img/structure/B2377023.png)
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)propan-1-one](/img/structure/B2377024.png)